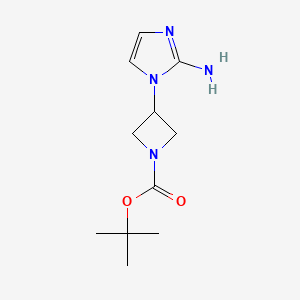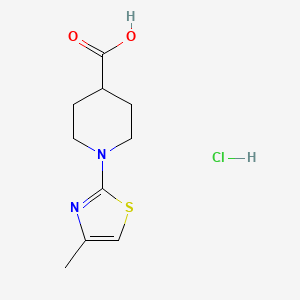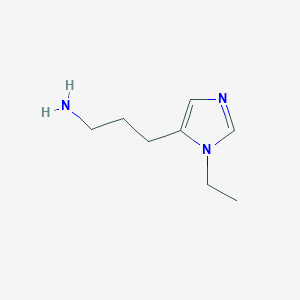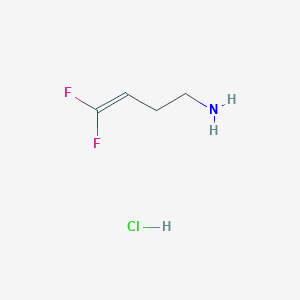![molecular formula C13H16ClNO3 B13603892 (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid is a chiral compound with significant interest in various scientific fields. This compound features a 4-chlorophenyl group attached to a formamido group, which is further connected to a 3-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (2R*,3R**) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the formamido intermediate. This intermediate is then subjected to a series of reactions, including alkylation and hydrolysis, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R*)-2-[(4-bromophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-fluorophenyl)formamido]-3-methylpentanoic acid**
- (2R,3R*)-2-[(4-methylphenyl)formamido]-3-methylpentanoic acid**
Uniqueness
Compared to similar compounds, (2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H16ClNO3 |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
(2R,3R)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
Clave InChI |
LASGEJISYLOCTM-LDYMZIIASA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



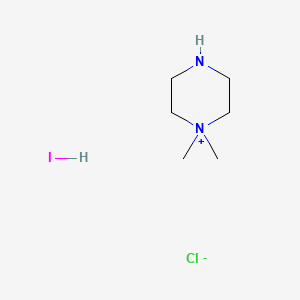

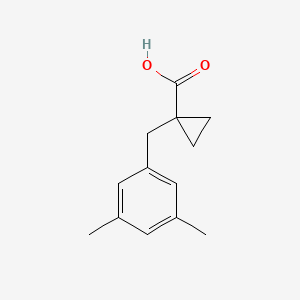

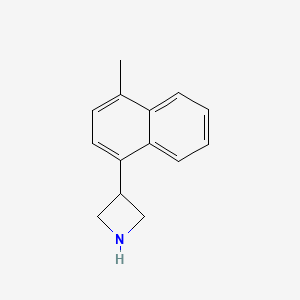
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)
